(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with cyclopropyl and methyl groups. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid can be achieved through several methods, with the Suzuki–Miyaura coupling being one of the most prominent. This method involves the coupling of an aryl or vinyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is highly functional group tolerant, making it suitable for the synthesis of complex boronic acids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This approach allows for high throughput and efficient synthesis of boronic acids, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include boronic esters, substituted pyrimidines, and other boron-containing compounds .
Scientific Research Applications
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Cyclopropyl-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of the cyclopropyl and methyl groups on the pyrimidine ring. These substituents confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H11BN2O2 |
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Molecular Weight |
178.00 g/mol |
IUPAC Name |
(2-cyclopropyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H11BN2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6,12-13H,2-3H2,1H3 |
InChI Key |
XUWPWBGIIXVCJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)C2CC2)(O)O |
Origin of Product |
United States |
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